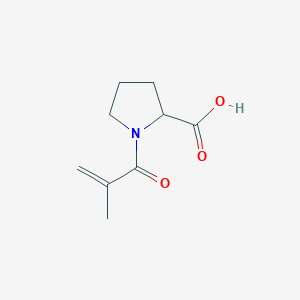
1-(2-Methylacryloyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Methylacryloyl)-L-proline is a chemical compound known for its unique structure and properties It is a derivative of proline, an amino acid, and features a propenyl group attached to the nitrogen atom of the proline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of D-proline with 2-methyl-1-oxo-2-propen-1-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 1-(2-Methylacryloyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the propenyl group, where nucleophiles like amines or thiols replace the propenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl derivatives.
Substitution: Amino or thiol derivatives.
科学的研究の応用
1-(2-Methylacryloyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving proline metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Methylacryloyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
類似化合物との比較
1-(2-Methyl-1-oxo-2-propen-1-yl)-L-proline: The L-isomer of the compound, which may have different biological activity and properties.
1-(2-Methyl-1-oxo-2-propen-1-yl)-glycine: A similar compound with glycine instead of proline, affecting its reactivity and applications.
Uniqueness: 1-(2-Methylacryloyl)-L-proline is unique due to its specific structure, which combines the properties of proline with the reactivity of the propenyl group
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13) |
InChIキー |
SJAYUJDJZUWFDO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
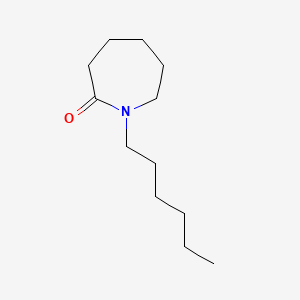
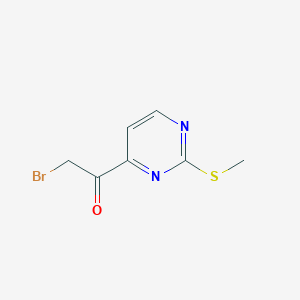
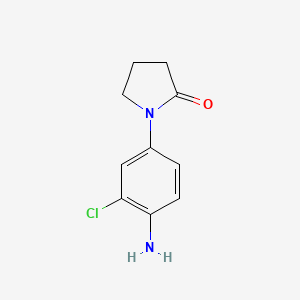
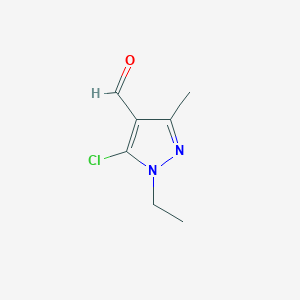
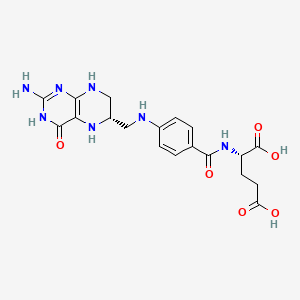
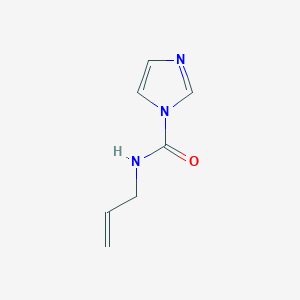
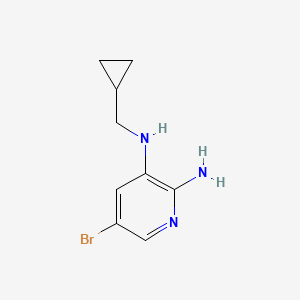
![10-ethyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B8772606.png)
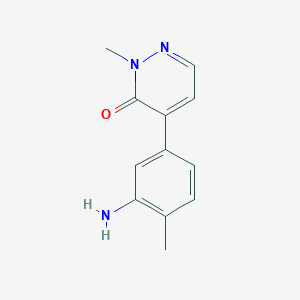
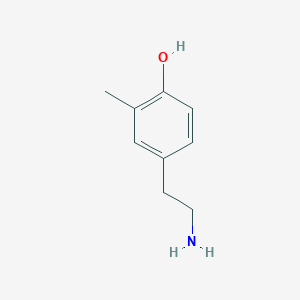
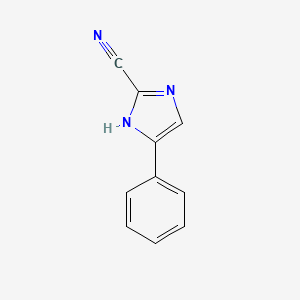
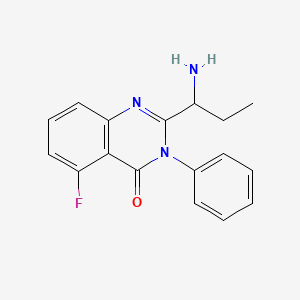
![2-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8772655.png)
![Methanone, (6-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B8772659.png)
